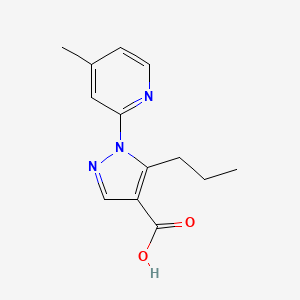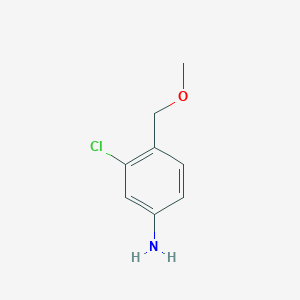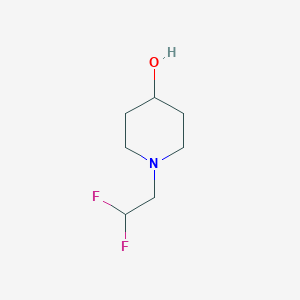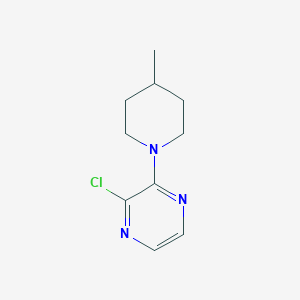
2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine
Übersicht
Beschreibung
“2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine” is a chemical compound that falls under the category of heterocyclic building blocks . It has a molecular formula of C10H14ClN3 .
Synthesis Analysis
While specific synthesis methods for “2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine” were not found, it’s worth noting that the Suzuki–Miyaura cross-coupling reaction is a widely-used method for forming carbon-carbon bonds in similar compounds . This method involves the use of a palladium catalyst and an organoboron reagent .Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine” includes a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine” were not found, compounds with similar structures have been used in Suzuki–Miyaura cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Studies have investigated pyrazine derivatives, including 2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine, for their antibacterial activity. Foks et al. (2005) explored the antibacterial activity of pyrazolo[3,4-b]pyrazine and -pyridine derivatives, finding elevated activity towards anaerobic bacteria (Foks et al., 2005). Another study by Doležal et al. (2006) focused on substituted pyrazinecarboxamides and their antibacterial effects (Doležal et al., 2006).
DNA Binding and Antimicrobial Properties
Research by Mech-Warda et al. (2022) explored the physicochemical and antimicrobial properties of chlorohydrazinopyrazine, a compound closely related to 2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine. This study highlighted the compound's high affinity to DNA and potential clinical applications due to its lack of toxicity towards human dermal keratinocytes (Mech-Warda et al., 2022).
Potential Pesticide Applications
Hou et al. (1993) researched the reaction of 2,3-dichloro-5,6-dicyanopyrazine with enamines and tertiary amines, producing aminovinyl-substituted pyrazine derivatives of interest as potential pesticides (Hou, Oshida, & Matsuoka, 1993).
Optoelectronic Applications
Meti et al. (2017) conducted research on the synthesis of dipyrrolopyrazine, highlighting the potential of pyrazine derivatives, including 2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine, in organic optoelectronic materials (Meti, Lee, Yang, & Gong, 2017).
Applications in Tuberculosis Treatment
Research by Foks et al. (2005) on the synthesis and tuberculostatic activity of 4-Substituted 3,4,5,6-Tetrahydro-2H-[1,2′]-Bis-Pyrazine Derivatives, using 2-chloro-3-cyanopyrazine, highlights the relevance of pyrazine derivatives in tuberculosis treatment (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2005).
Synthesis of Pyrazine Derivatives
Jeong, Dong, Rahman, and Marquis (2010) developed an efficient synthesis method for tetrasubstituted unsymmetrical pyrazines, demonstrating the versatility of 2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine in chemical synthesis (Jeong, Dong, Rahman, & Marquis, 2010).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine” were not found, compounds with similar structures have shown promise in various fields, including pharmaceuticals and organic materials . Therefore, it’s possible that “2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine” could also find use in these areas.
Eigenschaften
IUPAC Name |
2-chloro-3-(4-methylpiperidin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8-2-6-14(7-3-8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULRRVJNLGOSAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B1427877.png)
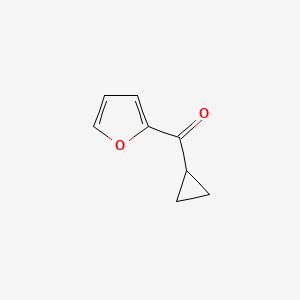
![3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1427881.png)
![N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1427882.png)
![({1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidin-4-yl}methyl)amine](/img/structure/B1427884.png)
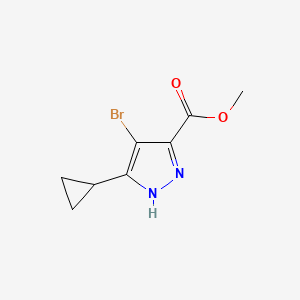
![N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide](/img/structure/B1427887.png)
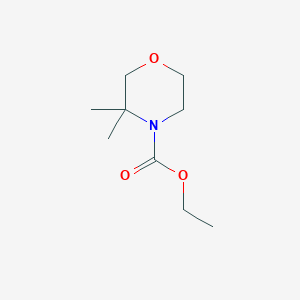


![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate](/img/structure/B1427893.png)
